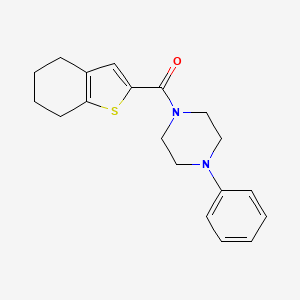

N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

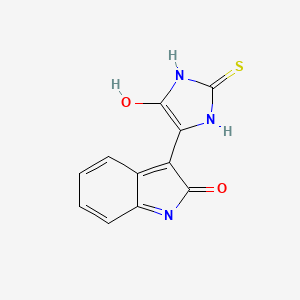

The synthesis of N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide and its analogs typically involves the condensation reaction between naphthohydrazide and chlorobenzaldehyde derivatives. This reaction often results in the formation of Schiff bases that are almost planar, with the C=N double bond usually adopting a trans configuration. The synthesis process is crucial for achieving the desired purity and structural conformation of the compound, which significantly influences its chemical reactivity and interactions with other molecules (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, Michael Bolte, 2007).

Molecular Structure Analysis

The molecular structure of N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide compounds is characterized by a planar geometry around the azomethine linkage, contributing to their chemical stability and reactivity. The crystal structure analysis reveals that these compounds often form stable crystal packings through hydrogen bonding and other non-covalent interactions, which are essential for their solid-state properties and potential applications in material science (Haiji Huang, 2009).

Chemical Reactions and Properties

Schiff bases like N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide exhibit a variety of chemical reactions, primarily due to the reactivity of the azomethine bond. These reactions include hydrolysis, reduction, and complexation with metals, making them versatile ligands in coordination chemistry. Their chemical properties are significantly influenced by the substituents on the aromatic rings, which can alter their electronic and steric characteristics, thus affecting their reactivity and applications (Ersin Inkaya, M. Dinçer, Ö. Ekici, A. Cukurovalı, 2012).

Physical Properties Analysis

The physical properties of N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide, such as melting point, solubility, and crystalline structure, are crucial for their applications and handling. These properties are often determined by the compound's molecular structure and intermolecular interactions. Schiff bases typically exhibit varied solubility in organic solvents, which can be exploited in different chemical processes and applications (G. Cheng, L. Xue, Wei-chun Yang, 2012).

科学的研究の応用

Synthesis and Characterization

N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide and related compounds have been synthesized for various scientific purposes. These compounds are part of broader research into naphthalene derivatives, which have been explored for their antimicrobial and herbicidal activities, among other applications. For instance, a study focused on the synthesis, characterization, and anticancer evaluation of naphthalene derivatives highlights the versatility of these compounds in scientific research, particularly in exploring potential therapeutic applications (Salahuddin et al., 2014).

Antimicrobial and Herbicidal Activities

Naphthalene derivatives, including those structurally related to N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide, have been evaluated for their biological activities. A notable study demonstrated the antibacterial and herbicidal activity of ring-substituted naphthalene derivatives, suggesting their potential use in agricultural and pharmaceutical industries (J. Kos et al., 2013).

Photophysical and Self-Assembly Properties

The photophysical properties and self-assembly behaviors of naphthalene diimide derivatives have been extensively studied, indicating their potential in creating advanced materials. These materials could have applications ranging from photovoltaics to drug delivery systems. For example, research into luminescent invertible polymersomes based on naphthalene diimide π-systems showcases the innovative use of these compounds in material science (A. Das & Suhrit Ghosh, 2013).

Electronic and Material Applications

Naphthalene derivatives are also pivotal in the development of electronic materials. Studies have shown their effectiveness in semiconductors, highlighting their role in the advancement of electronic devices and solar cell technologies. This includes the exploration of naphthalene diimides (NDIs) for their electronic properties, which could pave the way for new electronic and optoelectronic devices (S. Bhosale et al., 2008).

Safety and Hazards

特性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-15-7-5-12(6-8-15)11-20-21-18(23)16-9-13-3-1-2-4-14(13)10-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYBKRWSKIEGAA-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)